molecular formula C22H20N2O4 B2426000 2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899746-76-0

2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2426000
CAS No.: 899746-76-0
M. Wt: 376.412
InChI Key: JRAKMLXXLKDSLP-UHFFFAOYSA-N
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Description

2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.
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Biological Activity

The compound 2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and case analyses.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O3C_{22}H_{19}N_{3}O_{3}, with a molecular weight of approximately 373.4 g/mol . The structure features a fused pyrazole system linked to a phenolic moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H19N3O3
Molecular Weight373.4 g/mol
CAS Number900003-60-3

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anti-inflammatory effects. A study highlighted that compounds similar to this compound demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, a derivative showed an IC50 value of 0.01 μM , indicating strong selectivity against COX-2 over COX-1 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A synthesis study reported that related pyrazolo derivatives exhibited activity against various bacterial strains. The presence of the furan moiety enhances the compound's interaction with microbial targets, leading to effective inhibition of growth in certain pathogens .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo derivatives. In vitro assays revealed that the compound could induce cytotoxicity in specific cancer cell lines while modulating pro-inflammatory cytokines such as IL-6 and TNF-α. Notably, compounds with similar structures displayed significant activity against solid tumor cells .

Case Studies and Research Findings

  • Anti-inflammatory Efficacy : In a controlled study using carrageenan-induced paw edema in rats, the compound exhibited a notable reduction in inflammation markers compared to standard anti-inflammatory drugs like celecoxib .
  • Antimicrobial Screening : A comparative analysis of various synthesized derivatives showed that those containing the furan ring had enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays : In vitro studies on breast cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations as low as 10 µM, indicating its potential as an anticancer agent .

Properties

IUPAC Name

2-[7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-2-26-19-10-5-8-15-17-13-16(14-7-3-4-9-18(14)25)23-24(17)22(28-21(15)19)20-11-6-12-27-20/h3-12,17,22,25H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAKMLXXLKDSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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